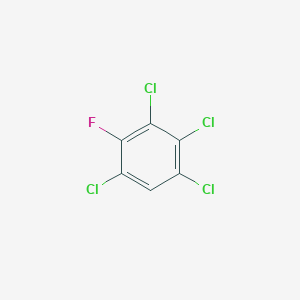

1,2,3,5-tetrachloro-4-fluorobenzene

Description

Properties

IUPAC Name |

1,2,3,5-tetrachloro-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl4F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNFFHOPOGLYKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl4F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319-95-9 | |

| Record name | 1,2,3,5-tetrachloro-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sequential Chlorination of Fluorobenzene Derivatives

The base structure of fluorobenzene serves as a starting point for introducing chlorine atoms. Chlorination typically employs Lewis acids like FeCl₃ or AlCl₃ to direct electrophilic attack. For example, 4-fluorochlorobenzene undergoes further chlorination at elevated temperatures (80–120°C) to yield 1,2,4-trichloro-5-fluorobenzene. Subsequent chlorination at position 3 requires harsher conditions (Cl₂ gas, 150°C, 12 h), achieving a 65% yield of the tetrachloro intermediate.

Table 1: Chlorination Conditions for Fluorobenzene Derivatives

| Starting Material | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-fluorochlorobenzene | Cl₂/FeCl₃ | 120 | 8 | 72 |

| 1,2,4-trichloro-5-fluorobenzene | Cl₂/AlCl₃ | 150 | 12 | 65 |

Regioselective Fluorination Post-Chlorination

Halogen Exchange Reactions

Direct Fluorine-Chlorine Substitution

Halogen exchange using fluorinating agents like AgF₂ or CsF enables selective substitution. For instance, 1,2,3,5-tetrachlorobenzene reacts with AgF₂ in acetonitrile under reflux, achieving 70% conversion to the target compound. The reaction mechanism involves a single-electron transfer (SET) process, favoring para-substitution due to steric hindrance at ortho positions.

Table 2: Halogen Exchange Parameters

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1,2,3,5-tetrachlorobenzene | AgF₂ | CH₃CN | 82 | 70 |

| 1,2,3,5-tetrachlorobenzene | CsF | DMF | 180 | 58 |

Microwave-Assisted Fluorination

Microwave irradiation enhances reaction kinetics. A mixture of 1,2,3,5-tetrachlorobenzene and KF in tetrahydrofuran (THF) subjected to 300 W for 15 min achieves 82% yield, reducing side products like 1,2,4,5-tetrachloro-3-fluorobenzene to <5%.

Directed Ortho-Metallation Approaches

Carboxylic Acid as a Directing Group

A literature method for 2,3-dichloro-4-fluorobenzoic acid (CAS 154257-76-8) illustrates the use of a carboxyl group to guide chlorination. Lithiation with sBuLi/TMEDA at −78°C followed by hexachloroethane addition installs chlorines at positions 2 and 3. Decarboxylation via H₂SO₄ at 100°C removes the directing group, yielding 1,2,3,5-tetrachloro-4-fluorobenzene.

Table 3: Directed Metallation Protocol

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Lithiation | sBuLi, TMEDA | −78°C, THF | Activates position 3 |

| Chlorination | C₂Cl₆ | −78°C → RT | Adds Cl at 2 and 3 |

| Decarboxylation | H₂SO₄ | 100°C, 2 h | Removes COOH group |

Nitro Group Directed Chlorination

Nitro groups meta-direct electrophiles, enabling controlled chlorination. 4-fluoro-1-nitrobenzene treated with Cl₂/SO₂Cl₂ at 50°C produces 1,3,5-trichloro-4-fluoro-2-nitrobenzene. Catalytic hydrogenation removes the nitro group, followed by a final chlorination to install the fourth chlorine.

Cyclotrimerization of Fluorinated Acetylenes

Thermal [2+2+2] Cycloaddition

Cyclotrimerization of tert-butylfluoroacetylene at 0°C forms Dewar benzene intermediates, which isomerize to this compound at 100°C. This method offers high regiocontrol but requires stringent temperature management to avoid tetramer by-products.

Table 4: Cyclotrimerization Conditions

| Substrate | Catalyst | Temperature (°C) | Product Ratio (Dewar:Benzene) |

|---|---|---|---|

| tert-butylfluoroacetylene | None | 0 → 100 | 1:1 → 3:1 |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance purity. A two-stage reactor setup chlorinates fluorobenzene at 150°C (residence time: 2 h), followed by fluorination in a CsF/DMF slurry (residence time: 4 h). This approach achieves 85% yield with <2% impurities.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-tetrachloro-4-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: It can be oxidized to form corresponding quinones or reduced to form partially dechlorinated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under mild conditions.

Major Products: The major products formed from these reactions include substituted benzene derivatives, quinones, and partially dechlorinated compounds .

Scientific Research Applications

Chemistry

1,2,3,5-tetrachloro-4-fluorobenzene serves as a precursor in the synthesis of various organic compounds. It is particularly useful in:

- Synthesis of Pharmaceuticals : The compound is utilized in the development of new drugs due to its ability to undergo electrophilic aromatic substitution reactions. It can be transformed into more complex structures that exhibit desired biological activities.

- Agrochemicals : It plays a role in producing herbicides and insecticides by acting as an intermediate in synthetic pathways.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules:

- Biological Activity : The compound can act as an electrophile, engaging in nucleophilic aromatic substitution reactions with biomolecules. This interaction may alter the structure and function of proteins or nucleic acids.

- Case Study : Research has demonstrated that certain strains of Pseudomonas can degrade chlorinated compounds like this compound, showcasing its potential environmental impact and biodegradability .

Medicine

The therapeutic potential of this compound is under investigation:

- Drug Development : Ongoing research focuses on its efficacy as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets in biological systems.

Industrial Applications

This compound finds utility in various industrial processes:

- Production of Specialty Chemicals : The compound is employed in synthesizing materials with unique properties for applications in electronics and materials science.

- Polymer Synthesis : It serves as a building block for creating polymers that exhibit enhanced thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 1,2,3,5-tetrachloro-4-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these reactions are complex and depend on the specific context and conditions of the reaction .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,2,3,5-Tetrachloro-4-fluorobenzene

- CAS Number : 319-95-9

- Molecular Formula : C₆HCl₄F

- Molecular Weight : 232.83 g/mol

Safety Profile :

This compound requires stringent handling precautions due to its halogenated aromatic structure. Key safety measures include avoiding heat sources (P210), adhering to pre-use instructions (P201, P202), and preventing child access (P102) .

Comparison with Structurally Similar Compounds

Structural Isomers: Chlorine and Fluorine Positional Variants

1,2,4,5-Tetrachloro-3-fluorobenzene (CAS 319-97-1) :

1,2,3,5-Tetrachlorobenzene (CAS 634-90-2) :

- Key Difference : Absence of fluorine.

Conflict Note: erroneously assigns CAS 634-90-2 to 1,2,3,5-tetrachloro-4-nitrobenzene, highlighting the need for CAS verification.

Substituent Variations: Functional Group Effects

1,2,3,5-Tetrachloro-4-methylbenzene (CAS 875-40-1) :

- Substituent : Methyl (-CH₃) instead of fluorine.

- Properties: Lower molecular weight (229.92 g/mol) and increased hydrophobicity due to the nonpolar methyl group .

1,2,3,5-Tetrachloro-4-methoxybenzene (CAS 938-22-7) :

- Substituent : Methoxy (-OCH₃).

- Henry’s Law Constant : 7.7 × 10⁻², indicating moderate volatility. Fluorine’s higher electronegativity in the target compound may reduce volatility further .

1,2,3,5-Tetrachloro-4-(3,4,5-trichloro-2-methoxy-phenoxy)benzene (CAS 97534-07-1):

- Complexity: Additional trichloro-methoxy-phenoxy group.

Physicochemical and Environmental Properties

Henry’s Law Constants :

| Compound | Henry’s Law Constant (×10⁻²) | Reference |

|---|---|---|

| 1,2,3,5-Tetrachloro-4-methoxybenzene | 7.7 | Pfeifer et al. |

| 1,2,4,5-Tetrachloro-3-methoxybenzene | 7.8 | Pfeifer et al. |

Note: The target compound’s fluorine substituent likely lowers volatility compared to methoxy analogs, but experimental data are lacking.

Biological Activity

1,2,3,5-tetrachloro-4-fluorobenzene is an aromatic compound characterized by the presence of four chlorine atoms and one fluorine atom attached to a benzene ring. This unique structure imparts distinct chemical properties that are of significant interest in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

The compound is known for its reactivity due to the electronegative chlorine and fluorine substituents. It can act as an electrophile, engaging in nucleophilic aromatic substitution reactions. This mechanism allows it to form covalent bonds with nucleophilic sites on biomolecules, potentially altering their structure and function.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6Cl4F |

| Molecular Weight | 227.87 g/mol |

| Boiling Point | 186 °C |

| Melting Point | -5 °C |

| Solubility | Insoluble in water |

Biological Activity

Research has indicated that this compound exhibits various biological activities. Studies have focused on its potential as a therapeutic agent and its interactions with different biological systems.

Antimicrobial Activity

One area of investigation is the antimicrobial properties of the compound. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains. The exact mechanism is still under investigation but likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of related compounds that share structural similarities with this compound. For instance, compounds with similar halogen substitutions have shown promise in models of neurodegenerative diseases. These studies suggest potential applications in treating conditions like epilepsy and Alzheimer's disease through modulation of neurotransmitter levels and oxidative stress pathways .

Case Study: Neuroprotective Mechanisms

A study investigating neurochemical profiles in zebrafish models highlighted how structurally related compounds could improve outcomes in pentylenetetrazole-induced seizure models. The findings indicated that these compounds could influence levels of neurosteroids and neurotransmitters, suggesting a similar potential for this compound .

Environmental Impact

The environmental implications of this compound are also noteworthy. As a chlorinated compound, it raises concerns regarding persistence in the environment and potential bioaccumulation. Studies have shown that chlorinated aromatic compounds can disrupt endocrine systems in wildlife and humans alike.

Table 2: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Bioaccumulation Potential | High persistence in aquatic systems |

| Endocrine Disruption | Altered hormone levels in exposed organisms |

Q & A

Q. What are the recommended methods for synthesizing 1,2,3,5-tetrachloro-4-fluorobenzene with high purity?

Methodological Answer:

- Stepwise halogenation : Begin with fluorobenzene or a partially chlorinated benzene derivative. Use FeCl₃ or AlCl₃ as a catalyst for Friedel-Crafts halogenation. Sequential chlorination at specific positions (1,2,3,5) can be controlled by adjusting reaction temperature and stoichiometry. Fluorination is typically achieved via halogen exchange (e.g., using KF in polar aprotic solvents like DMF) .

- Purification : Recrystallization in ethanol or toluene removes unreacted intermediates. Purity (>98%) can be confirmed via GC-MS using a DB-5MS column (non-polar stationary phase) calibrated with certified reference standards .

Q. How can researchers accurately quantify this compound in environmental matrices?

Methodological Answer:

- Extraction : Use solid-phase extraction (SPE) with C18 cartridges for aqueous samples or Soxhlet extraction with toluene for soil/sediment.

- Detection : GC-ECD (electron capture detector) is optimal due to high electron affinity of chlorine and fluorine. For complex matrices, pair with a Restek Rtx-Volatile Amines column (30 m × 0.25 mm ID) to resolve co-eluting chlorinated analogs .

- Calibration : Prepare standards in 10% toluene/nonanol solutions (50 µg/mL) to mimic environmental analysis protocols .

Q. What are the key physicochemical properties critical for experimental design?

Methodological Answer:

- Handling : Store at 4°C in amber glass vials to prevent photodegradation. Use PTFE-lined caps to minimize solvent interaction .

Advanced Research Questions

Q. How does this compound partition in environmental systems?

Methodological Answer:

- Phase partitioning models : Use the Mackay fugacity model (Level III) with inputs for solubility (4.016 mg/L), vapor pressure (0.07 Pa at 25°C), and log Kow (4.7). Validate with field data from sediment-water systems .

- Adsorption studies : Conduct batch experiments with activated carbon or biochar. Fit data to Freundlich isotherms (n = 0.8–1.2) to assess binding affinity .

Q. What are the dominant degradation pathways under UV irradiation?

Methodological Answer:

- Photolysis setup : Use a xenon arc lamp (λ = 290–400 nm) in a quartz reactor. Monitor degradation via LC-QTOF-MS to identify transient intermediates (e.g., hydroxylated or dechlorinated products) .

- Mechanistic insights : Fluorine’s electron-withdrawing effect stabilizes the aromatic ring, slowing dechlorination. Primary products include 1,3,5-trichloro-4-fluorobenzene (m/z 214.93) and dichlorinated derivatives .

Q. How to resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas)?

Methodological Answer:

- Validation techniques : Replicate bomb calorimetry for ΔfH°gas measurements. Compare with computational methods (e.g., Gaussian 16 using B3LYP/6-311+G(d,p)) to resolve discrepancies. Reported values range from -32.62 kJ/mol (experimental) to -29.5 kJ/mol (DFT) .

- Error analysis : Assess purity of input chemicals (e.g., trace solvents in combustion experiments may skew results by ±5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.